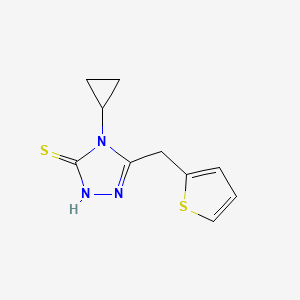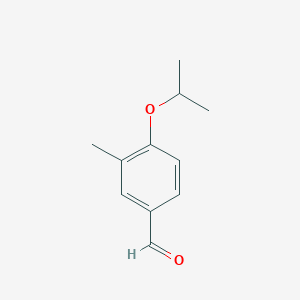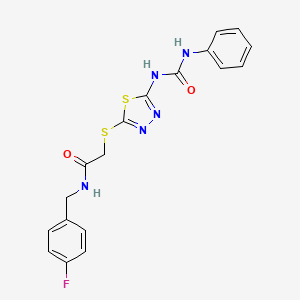![molecular formula C14H16ClNO B2977861 3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 50685-29-5](/img/structure/B2977861.png)
3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Metal Ions and Amino Acids
Research has highlighted the development of polythiophene-based conjugated polymers for selective and sensitive detection of metal ions like Hg^2+ and Cu^2+ in aqueous solutions. These polymers exhibit high selectivity towards these ions through mechanisms involving electrostatic effects and complexation. Additionally, they have been utilized as turn-on fluorescence probes for the label-free detection of amino acids, showcasing their potential in environmental monitoring and biochemical assays (Guo et al., 2014).
Structural and Electronic Properties
A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has provided insights into the compound's crystal and molecular structure, using various spectroscopic techniques and single-crystal X-ray diffraction. The research explored the structural geometry, electronic properties, and molecular electrostatic potential, suggesting its potential application as a nonlinear optical (NLO) material. This study contributes valuable information for designing new chemical entities for specific applications (Kerru et al., 2019).
Anticonvulsant Properties
Investigations into the anticonvulsant properties of certain enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been conducted. These studies aim to understand the structure-activity correlations better and explore the compounds' efficacy and safety as anticonvulsant agents. This research is crucial for developing new therapeutic options for epilepsy and seizure disorders (Scott et al., 1993).
Hydrogen Bonding and Molecular Assembly
The crystal structures of anticonvulsant enaminones have been determined, revealing insights into their hydrogen bonding and molecular assembly. These studies focus on the compounds' conformational behavior and the role of hydrogen bonding in determining their structural characteristics, which is essential for understanding their pharmacological activities and designing more effective drugs (Kubicki et al., 2000).
Experimental and Theoretical Analysis
A comprehensive experimental and theoretical analysis of chromene derivatives, synthesized from dimedone and barbituric acid, has been conducted. This research includes NMR spectroscopy, molecular modeling studies, docking, and molecular dynamic studies, suggesting these compounds' potential as leads for new anticancer drugs. The exploration of their three-dimensional structures and precise chemical shifts assignments, coupled with HOMO-LUMO DFT calculations, offers valuable insights into their biological activity and interaction mechanisms with DNA (Santana et al., 2020).
Properties
IUPAC Name |
3-(3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJQTUWWPLELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid](/img/structure/B2977781.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2977784.png)

![N-(2,4-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2977786.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)


![2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)
